molecular formula C25H32N4O2S B14401949 N,N-Dicyclohexyl-N'-[4-(4-nitroanilino)phenyl]thiourea CAS No. 88477-61-6

N,N-Dicyclohexyl-N'-[4-(4-nitroanilino)phenyl]thiourea

Cat. No.: B14401949
CAS No.: 88477-61-6
M. Wt: 452.6 g/mol
InChI Key: ZJCVEAXAFKDKMS-UHFFFAOYSA-N
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Description

N,N-Dicyclohexyl-N’-[4-(4-nitroanilino)phenyl]thiourea is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of cyclohexyl groups, a nitroaniline moiety, and a thiourea linkage, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dicyclohexyl-N’-[4-(4-nitroanilino)phenyl]thiourea typically involves the reaction of N,N-dicyclohexylcarbodiimide with 4-nitroaniline in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:

N,N-dicyclohexylcarbodiimide+4-nitroanilineN,N-Dicyclohexyl-N’-[4-(4-nitroanilino)phenyl]thiourea\text{N,N-dicyclohexylcarbodiimide} + \text{4-nitroaniline} \rightarrow \text{N,N-Dicyclohexyl-N'-[4-(4-nitroanilino)phenyl]thiourea} N,N-dicyclohexylcarbodiimide+4-nitroaniline→N,N-Dicyclohexyl-N’-[4-(4-nitroanilino)phenyl]thiourea

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

N,N-Dicyclohexyl-N’-[4-(4-nitroanilino)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed.

Major Products

The major products formed from these reactions include amino derivatives, sulfonyl compounds, and various substituted aromatic compounds.

Scientific Research Applications

N,N-Dicyclohexyl-N’-[4-(4-nitroanilino)phenyl]thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dicyclohexyl-N’-[4-(4-nitroanilino)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dicyclohexylthiourea
  • N,N-Dicyclohexyl-4-morpholinecarboxamidine
  • N,N-Dicyclohexyl-4-(N,N-dimethylamino)phenylphosphine

Uniqueness

N,N-Dicyclohexyl-N’-[4-(4-nitroanilino)phenyl]thiourea is unique due to the presence of the nitroaniline moiety, which imparts distinct chemical and biological properties. This makes it different from other similar compounds that may lack this functional group.

Properties

CAS No.

88477-61-6

Molecular Formula

C25H32N4O2S

Molecular Weight

452.6 g/mol

IUPAC Name

1,1-dicyclohexyl-3-[4-(4-nitroanilino)phenyl]thiourea

InChI

InChI=1S/C25H32N4O2S/c30-29(31)24-17-15-20(16-18-24)26-19-11-13-21(14-12-19)27-25(32)28(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h11-18,22-23,26H,1-10H2,(H,27,32)

InChI Key

ZJCVEAXAFKDKMS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=S)NC3=CC=C(C=C3)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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